molecular formula C7H8ClO2P B14668288 Phosphonochloridic acid, phenyl-, methyl ester CAS No. 41761-00-6

Phosphonochloridic acid, phenyl-, methyl ester

Cat. No.: B14668288
CAS No.: 41761-00-6
M. Wt: 190.56 g/mol
InChI Key: FTECLVMZQARBMA-UHFFFAOYSA-N
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Description

Phosphonochloridic acid, phenyl-, methyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group attached to a phenyl ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonochloridic acid, phenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires an acid catalyst to facilitate the esterification process. Another method involves the use of phenylphosphonic acid and thionyl chloride, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridic acid, phenyl-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce phenylphosphonic acid and methanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form phosphonous acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions.

    Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Hydrolysis: Phenylphosphonic acid and methanol.

    Substitution: Various substituted phosphonic esters depending on the nucleophile used.

    Reduction: Phosphonous acid derivatives.

Scientific Research Applications

Phosphonochloridic acid, phenyl-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonochloridic acid, phenyl-, methyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the phosphonochloridic acid group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Phosphonochloridic acid, phenyl-, methyl ester can be compared with other similar compounds such as:

    Phenylphosphonic dichloride: Lacks the ester group and is more reactive due to the presence of two chlorine atoms.

    Phenylphosphonic acid: Contains a hydroxyl group instead of the ester group, making it less reactive in nucleophilic substitution reactions.

    Methylphosphonic dichloride: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in multiple fields.

Properties

CAS No.

41761-00-6

Molecular Formula

C7H8ClO2P

Molecular Weight

190.56 g/mol

IUPAC Name

[chloro(methoxy)phosphoryl]benzene

InChI

InChI=1S/C7H8ClO2P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

FTECLVMZQARBMA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1)Cl

Origin of Product

United States

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